molecular formula C18H39BO9 B12655380 Tris(2-(2-ethoxyethoxy)ethyl) borate CAS No. 42598-88-9

Tris(2-(2-ethoxyethoxy)ethyl) borate

Cat. No.: B12655380
CAS No.: 42598-88-9
M. Wt: 410.3 g/mol
InChI Key: KIIAGUXVNQQAHX-UHFFFAOYSA-N
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Description

Tris(2-(2-ethoxyethoxy)ethyl) borate is an organoboron compound with the chemical formula C18H39BO9. It is a borate ester derived from boric acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique properties, including high thermal stability and low volatility, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(2-ethoxyethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-ethoxyethoxy)ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves heating boric acid with 2-(2-ethoxyethoxy)ethanol in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is typically heated under reflux, and the water formed is continuously removed using a Dean-Stark apparatus. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tris(2-(2-ethoxyethoxy)ethyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(2-(2-ethoxyethoxy)ethyl) borate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2-(2-ethoxyethoxy)ethyl) borate involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of boronic acids and esters. In biological systems, its stability and low reactivity make it suitable for use in drug delivery, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

  • Tris(2-ethylhexyl) borate
  • Tris(2-butoxyethyl) borate
  • Tris(2-methoxyethyl) borate

Comparison: Tris(2-(2-ethoxyethoxy)ethyl) borate is unique due to its high thermal stability and low volatility compared to other borate esters. Its structure, with multiple ethoxy groups, provides enhanced solubility in various solvents, making it more versatile in different applications .

Properties

CAS No.

42598-88-9

Molecular Formula

C18H39BO9

Molecular Weight

410.3 g/mol

IUPAC Name

tris[2-(2-ethoxyethoxy)ethyl] borate

InChI

InChI=1S/C18H39BO9/c1-4-20-7-10-23-13-16-26-19(27-17-14-24-11-8-21-5-2)28-18-15-25-12-9-22-6-3/h4-18H2,1-3H3

InChI Key

KIIAGUXVNQQAHX-UHFFFAOYSA-N

Canonical SMILES

B(OCCOCCOCC)(OCCOCCOCC)OCCOCCOCC

Origin of Product

United States

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